

Application Note: Analysis of Dinobuton Residues in Fruits and Vegetables

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Compound of Interest		
Compound Name:	Dinobuton	
Cat. No.:	B1670692	Get Quote

Introduction

Dinobuton is a non-systemic acaricide and fungicide used to control mites and powdery mildew on various crops, including fruits and vegetables.[1] Due to potential health risks associated with pesticide residues, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products. Accurate and sensitive analytical methods are therefore essential for monitoring **Dinobuton** residues in fruits and vegetables to ensure food safety and compliance with these regulations. This application note provides a detailed protocol for the determination of **Dinobuton** residues in fruit and vegetable matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). The described methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[2][3]

Principle

The method involves the extraction of **Dinobuton** from a homogenized fruit or vegetable sample using acetonitrile. This is followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, sugars, and fatty acids. The final extract is then analyzed by a suitable chromatographic technique coupled with mass spectrometry for the identification and quantification of **Dinobuton**.

Quantitative Data Summary



The performance of the analytical method is crucial for obtaining reliable results. The following table summarizes typical validation parameters for the analysis of **Dinobuton** and other pesticides in fruit and vegetable matrices.

Parameter	Typical Value/Range	Reference
Linearity (R²)	≥ 0.999	[4]
Recovery	70 - 120%	[5][6][7]
Relative Standard Deviation (RSD)	< 20%	[5]
Limit of Quantification (LOQ)	0.001 - 0.01 μg/g	[5][8][9]
Limit of Detection (LOD)	0.003 mg/kg	[8][9]

Experimental Protocols Reagents and Materials

- **Dinobuton** analytical standard (≥98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Acetic acid (glacial, ≥99%)
- Ammonium acetate
- Magnesium sulfate (anhydrous, analytical grade)
- Sodium chloride (analytical grade)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for highly pigmented samples)



- Deionized water (≥18 MΩ·cm)
- 50 mL and 15 mL polypropylene centrifuge tubes with screw caps
- Syringe filters (0.22 μm, PTFE or nylon)

Standard Solution Preparation

Prepare a stock solution of **Dinobuton** (e.g., 1000 μ g/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Matrix-matched standards should be prepared by spiking blank fruit or vegetable extract with the working standard solutions to compensate for matrix effects.[10]

Sample Preparation (QuEChERS Method)

- Homogenization: Take a representative sample of the fruit or vegetable, remove any inedible
 parts, and homogenize it using a high-speed blender. For dry commodities, a wetting step
 with deionized water may be necessary before homogenization.[2]
- Extraction:
 - Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge at ≥3000 g for 5 minutes.[2]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate cleanup sorbents. For most fruits and vegetables, a combination of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is suitable. For samples



with high pigment content (e.g., spinach, bell peppers), the addition of GCB may be necessary.

- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge at ≥3000 g for 5 minutes.[2]
- Final Extract Preparation:
 - \circ Take an aliquot (e.g., 1 mL) of the cleaned extract and filter it through a 0.22 μ m syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

- a) LC-MS/MS Method
- Chromatographic Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 μm) is suitable for the separation.[11]
- Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% acetic acid and 5 mM ammonium acetate and B) methanol with 0.1% acetic acid and 5 mM ammonium acetate is commonly used.
- Flow Rate: 0.5 1.0 mL/min.[4][11]
- Injection Volume: 5 10 μL.[11]
- Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for dinitrophenolic compounds like **Dinobuton**.[5]
- MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for Dinobuton for quantification and confirmation.
- b) GC-MS/MS Method

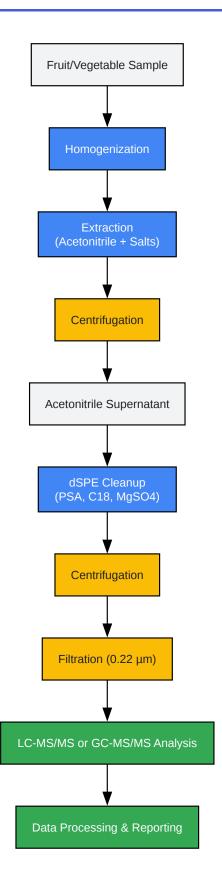
While LC-MS/MS is often preferred, GC-MS/MS can also be used for the analysis of **Dinobuton**.[1][12]



- Chromatographic Column: A low-bleed capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
- · Carrier Gas: Helium at a constant flow rate.
- · Injection Mode: Splitless injection.
- Temperature Program: An optimized temperature gradient is required to achieve good separation.
- Ionization Mode: Electron ionization (EI).[13]
- MS/MS Detection: Monitor specific precursor and product ion transitions for **Dinobuton**. For example, precursor ion m/z 211.07 and product ions m/z 117.04 and 163.06 can be used.
 [12]

Workflow and Pathway Diagrams





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Caption: Experimental workflow for **Dinobuton** residue analysis.



Conclusion

The described protocol provides a reliable and robust method for the determination of **Dinobuton** residues in a variety of fruit and vegetable matrices. The use of the QuEChERS method for sample preparation allows for high-throughput analysis with good recovery and precision. Both LC-MS/MS and GC-MS/MS are suitable for the final determination, providing the necessary sensitivity and selectivity to meet regulatory requirements. Proper validation of the method in the specific matrix of interest is essential to ensure the accuracy of the results.

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